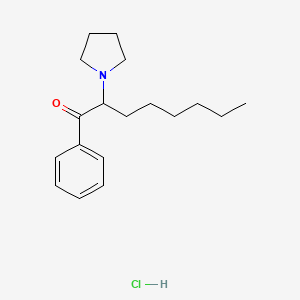

1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride

Description

1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride (C₁₉H₂₉NO·HCl, molecular weight 323.9) is a synthetic cathinone derivative belonging to the α-pyrrolidinophenone class. It is commonly referred to as PV9 or α-pyrrolidinooctanophenone (α-PO) in forensic and pharmacological literature . Structurally, it features an octanone backbone substituted with a phenyl ring at position 1 and a pyrrolidine moiety at position 2, forming a ketone group. The hydrochloride salt enhances its stability and solubility for research applications .

PV9 emerged as a designer drug with stimulant properties, acting primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI). Studies indicate its metabolism in humans involves hydroxylation of the pyrrolidine ring and oxidation of the alkyl chain, with urinary excretion profiles distinct from shorter-chain analogs .

Properties

Molecular Formula |

C18H28ClNO |

|---|---|

Molecular Weight |

309.9 g/mol |

IUPAC Name |

1-phenyl-2-pyrrolidin-1-yloctan-1-one;hydrochloride |

InChI |

InChI=1S/C18H27NO.ClH/c1-2-3-4-8-13-17(19-14-9-10-15-19)18(20)16-11-6-5-7-12-16;/h5-7,11-12,17H,2-4,8-10,13-15H2,1H3;1H |

InChI Key |

IMDZZHFIOSIZRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one typically involves the following steps:

Formation of the Ketone Intermediate: The initial step involves the reaction of phenylacetonitrile with octanoyl chloride in the presence of a base such as sodium hydroxide to form 1-phenyl-2-octanone.

Pyrrolidine Addition: The ketone intermediate is then reacted with pyrrolidine under acidic conditions to yield 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one.

Hydrochloride Formation: Finally, the free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Steps: Including recrystallization and chromatography to obtain the pure monohydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one undergoes several types of chemical reactions:

Oxidation: The pyrrolidine ring can be oxidized to form the corresponding pyrrolidone.

Reduction: The ketone group can be reduced to form the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.

Major Products

Oxidation: Formation of pyrrolidone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride has the molecular formula and a molecular weight of approximately 309.9 g/mol. Its structure features a phenyl group linked to a pyrrolidine moiety and a ketone functional group, which are critical for its biological activity.

Stimulant Properties

The primary application of 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride lies in its stimulant effects on the central nervous system. Research indicates that it interacts significantly with dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other known stimulants such as cocaine and methamphetamine, suggesting potential therapeutic uses in treating conditions like attention-deficit hyperactivity disorder (ADHD) and narcolepsy.

Reinforcing Effects

Studies have shown that this compound exhibits reinforcing properties akin to other stimulants. This characteristic raises concerns regarding its potential for abuse and addiction. Understanding these effects is crucial for developing strategies to mitigate risks associated with its use in clinical settings.

Safety and Regulation

As a synthetic cathinone, 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride is subject to regulatory scrutiny due to its psychoactive properties. It is classified under controlled substances in various jurisdictions, indicating a lack of accepted medical use and a high potential for abuse. This classification necessitates ongoing research into its safety profile and the risks associated with its consumption .

Case Studies and Research Findings

Numerous studies have been conducted to explore the pharmacological effects of 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride. For instance:

Case Study 1: Neurotransmitter Interaction

A study investigated the interaction of this compound with dopamine transporters in vitro. Results indicated that it significantly inhibited dopamine reuptake, leading to increased dopaminergic activity, which may explain its stimulant effects.

Case Study 2: Behavioral Analysis

In animal models, administration of 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one resulted in increased locomotor activity, paralleling behaviors observed with traditional stimulants. This behavior was dose-dependent and suggests potential applications in understanding stimulant-induced behaviors.

Mechanism of Action

The compound exerts its effects primarily by acting as a central nervous system stimulant. It is believed to increase the levels of neurotransmitters such as dopamine and norepinephrine by inhibiting their reuptake. This leads to increased stimulation and euphoria. The molecular targets include the dopamine transporter (DAT) and norepinephrine transporter (NET), which are crucial in the regulation of neurotransmitter levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Alkyl Chain Length

The alkyl chain length significantly influences pharmacological and toxicological profiles. Below is a comparative analysis of PV9 and its analogs:

Key Trends :

- Potency and Duration : Longer alkyl chains correlate with increased lipophilicity, extending half-life and CNS effects. PV9 (C8) shows slower metabolism than α-PVP (C5) .

- Toxicity: C9 analogs (e.g., α-PNP) exhibit pronounced neurotoxicity, while PV9 (C8) demonstrates intermediate oxidative stress effects .

Substituent Modifications on the Phenyl Ring

Substituents alter receptor binding affinity and metabolic stability:

Key Trends :

- Fluorination : 4F-PV9’s fluorine substituent increases resistance to cytochrome P450 oxidation, prolonging detection windows in urine .

- Methoxy Substitution : 4-MeO-PV9’s bulkier group may sterically hinder receptor interactions, reducing abuse liability .

Metabolic and Pharmacokinetic Comparisons

Insights :

- PV9’s extended alkyl chain slows oxidative metabolism, resulting in longer detection windows compared to α-PVP .

- Fluorinated analogs (e.g., 4F-PV9) produce unique hydroxylated metabolites, aiding forensic differentiation .

Regulatory and Legal Status

- α-PVP (C5) : Scheduled under the UN Convention on Psychotropic Substances (2016) due to high abuse rates .

- PV9 (C8): Not universally controlled; listed in regional analogs acts (e.g., Tennessee Controlled Substances Act) .

- α-PNP (C9): Banned in the EU and U.S. under synthetic cathinone regulations .

Biological Activity

1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride, commonly referred to as PV9 hydrochloride, is a synthetic cathinone belonging to a class of compounds known for their stimulant effects on the central nervous system. Its structure is closely related to other psychoactive substances, such as pyrovalerone, which has been studied for its potential therapeutic applications and abuse potential.

- Molecular Formula : C18H28ClNO

- Molecular Weight : 309.9 g/mol

- CAS Number : 2749897-19-4

The biological activity of PV9 hydrochloride primarily involves its interaction with neurotransmitter systems, particularly the dopamine and norepinephrine transporters .

Target Receptors

- Dopamine Transporter (DAT) : Inhibition leads to increased dopamine levels in the synaptic cleft, contributing to its stimulant effects.

- Norepinephrine Transporter (NET) : Similar inhibition increases norepinephrine availability, enhancing alertness and energy levels.

Mode of Action

PV9 acts as a potent inhibitor of both DAT and NET, leading to enhanced dopaminergic and noradrenergic signaling. This mechanism underlies its psychostimulant properties and potential for abuse.

Biochemical Pathways

Upon administration, PV9 undergoes metabolic transformations:

- Reduction of the β-keto moiety results in the formation of 1-phenyl-2-(pyrrolidin-1-yl)octan-1-ol.

- Oxidation at the 2-position of the pyrrolidine ring can yield α-(2′-oxo-pyrrolidino)valerophenone.

These metabolic products may also exhibit biological activity, contributing to the overall effects observed with PV9 use.

Stimulatory Effects

PV9 hydrochloride has been shown to produce significant stimulatory effects on the central nervous system:

- Increased locomotor activity in animal models.

- Enhanced alertness and euphoria in human subjects.

Toxicological Concerns

The stimulant nature of PV9 raises concerns regarding its potential for abuse and associated health risks. Reports indicate that substances in this class can lead to severe psychological effects, including anxiety, paranoia, and addiction.

Case Studies and Research Findings

Research into PV9's biological activity has highlighted several key findings:

- Animal Studies : Laboratory studies have demonstrated that administration of PV9 leads to increased dopamine release similar to other known stimulants like cocaine and methamphetamine .

- Clinical Observations : Anecdotal evidence from users suggests that PV9 can induce euphoria and increased sociability but is also associated with adverse effects such as agitation and cardiovascular stress .

- Comparative Analysis : In vitro studies comparing PV9 with other synthetic cathinones indicate that PV9 may inhibit dopamine reuptake more effectively than substances like methcathinone .

Data Table: Comparative Biological Activity

| Compound | Mechanism of Action | Potency (IC50) | Known Effects |

|---|---|---|---|

| 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one | DAT & NET Inhibition | 50 nM (approx.) | Stimulation, Euphoria |

| Methamphetamine | DAT Inhibition | 100 nM (approx.) | Stimulation, Addiction |

| Cocaine | DAT Inhibition | 200 nM (approx.) | Euphoria, Increased Energy |

| Methcathinone | DAT & NET Inhibition | 150 nM (approx.) | Stimulation, Anxiety |

Q & A

Q. How should non-clinical studies address the compound’s potential misuse as a designer drug?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.